molecular formula C9H4F4O3 B14026670 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid

Cat. No.: B14026670
M. Wt: 236.12 g/mol
InChI Key: NMQCPDZGWCJOQQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₉H₄F₄O₃ It is characterized by the presence of a fluoro group, a formyl group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid can be achieved through several methodsThis can be done using electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas and trifluoromethyl iodide under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production. The exact methods may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the fluoro and trifluoromethyl groups can influence the reactivity and selectivity of the compound. The formyl group can participate in various reactions, such as nucleophilic addition, due to its electrophilic nature. The molecular targets and pathways involved vary depending on the specific reaction or application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluoro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various chemical syntheses and applications .

Properties

Molecular Formula

C9H4F4O3

Molecular Weight

236.12 g/mol

IUPAC Name

3-fluoro-2-formyl-6-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4F4O3/c10-6-2-1-5(9(11,12)13)7(8(15)16)4(6)3-14/h1-3H,(H,15,16)

InChI Key

NMQCPDZGWCJOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C=O)F

Origin of Product

United States

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